1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea
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Overview
Description
This usually includes the compound’s systematic name, other names, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, stability, and reactivity with common reagents.Scientific Research Applications
Synthesis and Structural Analysis
- A study by Liang et al. (2020) focused on the synthesis of a deuterium-labeled version of a similar compound, AR-A014418, which shows potential against cancer, nociceptive pain, and neurodegenerative disorders. This compound serves as an internal standard for LC-MS analysis in pharmacokinetics studies (Liang, Wang, Yan, & Wang, 2020).
- Hu et al. (2018) synthesized and characterized a structurally similar compound, demonstrating its potential as an antitumor agent through crystal structure analysis and antitumor activity assays (Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018).
Pharmacological Profile
- Research by Matzen et al. (2000) explored unsymmetrical ureas similar in structure, which act as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities. These compounds are potential antidepressants, indicating the pharmacological versatility of urea derivatives (Matzen, van Amsterdam, Rautenberg, Greiner, Harting, Seyfried, & Böttcher, 2000).
Anticancer Properties
- Farghaly (2010) developed compounds structurally related to your compound of interest, which showed in-vitro tumor cell-growth inhibition, suggesting their potential use in anticancer therapies (Farghaly, 2010).
Chemical Analysis and Radiolabeling
- Vasdev et al. (2005) conducted a study on the radiolabeling of AR-A014418, a compound closely related to the one of interest, for cerebral positron emission tomography (PET) studies. This highlights the use of such compounds in diagnostic imaging (Vasdev, Garcia, Stableford, Young, Meyer, Houle, & Wilson, 2005).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
Please note that not all compounds will have information available in all these categories. For a specific compound, it’s best to consult a reliable source or database such as PubChem, ChemSpider, or a scientific literature database. If you have any other questions or need information on a different compound, feel free to ask!
properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-[(4-methylphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-7-9-16(10-8-15)13-21-20(24)22-18-14-23(11-12-25-2)19-6-4-3-5-17(18)19/h3-10,14H,11-13H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDPSUQVMOEHLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methylbenzyl)urea |
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